molecular formula C21H31NO3 B1675235 Spirendolol CAS No. 81840-58-6

Spirendolol

Cat. No.: B1675235
CAS No.: 81840-58-6
M. Wt: 345.5 g/mol
InChI Key: YLBMSIZZTJEEIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Spirendolol is a beta adrenergic receptor antagonist, commonly known as a beta-blocker. It is used primarily in the treatment of cardiovascular diseases. The compound’s chemical formula is C21H31NO3, and it has a molar mass of 345.483 g/mol . This compound is known for its high affinity for metabolic beta-adrenoreceptors, which mediate glycogenolysis .

Scientific Research Applications

Spirendolol has a wide range of scientific research applications:

    Chemistry: It is used as a model compound in studies involving beta-blockers and their interactions with receptors.

    Biology: this compound is studied for its effects on cellular processes mediated by beta-adrenoceptors.

    Medicine: The compound is used in research focused on cardiovascular diseases, particularly in understanding the mechanisms of beta-blockers.

    Industry: This compound is used in the development of new pharmaceuticals targeting beta-adrenoceptors

Mechanism of Action

Spirendolol works by blocking beta adrenergic receptors . This prevents adrenaline and noradrenaline from binding to these receptors, which in turn slows down the heart rate and reduces blood pressure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spirendolol involves several key steps. The primary synthetic route includes the reaction of 4-(3-(tert-Butylamino)-2-hydroxypropoxy)spiro[3H-indene-2,1’-cyclohexane]-1-one with appropriate reagents under controlled conditions . The reaction conditions typically involve maintaining specific temperatures and pH levels to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and solvent composition .

Chemical Reactions Analysis

Types of Reactions

Spirendolol undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced forms of this compound .

Comparison with Similar Compounds

Similar Compounds

    Propranolol: Another beta-blocker used for similar cardiovascular conditions.

    Metoprolol: A selective beta-1 blocker with similar therapeutic uses.

    Atenolol: A beta-1 selective blocker used in hypertension and angina.

Uniqueness of Spirendolol

This compound is unique due to its high affinity for metabolic beta-adrenoreceptors, which makes it more potent in mediating glycogenolysis compared to other beta-blockers . This property distinguishes it from other compounds like propranolol and metoprolol, which have different selectivity and potency profiles.

Properties

IUPAC Name

4-[3-(tert-butylamino)-2-hydroxypropoxy]spiro[3H-indene-2,1'-cyclohexane]-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31NO3/c1-20(2,3)22-13-15(23)14-25-18-9-7-8-16-17(18)12-21(19(16)24)10-5-4-6-11-21/h7-9,15,22-23H,4-6,10-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLBMSIZZTJEEIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(COC1=CC=CC2=C1CC3(C2=O)CCCCC3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40867154
Record name 4'-[3-(tert-Butylamino)-2-hydroxypropoxy]spiro[cyclohexane-1,2'-inden]-1'(3'H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40867154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81840-58-6, 65429-87-0
Record name Spirendolol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81840-58-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Spirendolol [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065429870
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4'-[3-(tert-Butylamino)-2-hydroxypropoxy]spiro[cyclohexane-1,2'-inden]-1'(3'H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40867154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SPIRENDOLOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96789094BR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

7.5 g of a mixture of mainly 4'-(3-chloro-2-hydroxypropoxy)-spiro(cyclohexane-1,2'-indan)-1'-one and of 4'-(2,3-epoxypropoxy)-spiro(cyclohexane-1,2'-indan)-1'-one in 50 ml dioxane and 30 ml tert.-butylamine are heated at 130° for 20 hours in an autoclave, then cooled and partitioned between 2 N tartaric acid and ether. The aqueous phase is made alkaline and extracted with ether. The organic phases are evaporated to yield the title compound in free base form (M.Pt. 87°-88°) which is converted into the hydrogen maleate; M.Pt. 180°-181°, and hydrogen malonate M.Pt. 143°-145°.
[Compound]
Name
mixture
Quantity
7.5 g
Type
reactant
Reaction Step One
Name
4'-(3-chloro-2-hydroxypropoxy)-spiro(cyclohexane-1,2'-indan)-1'-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
4'-(2,3-epoxypropoxy)-spiro(cyclohexane-1,2'-indan)-1'-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Spirendolol
Reactant of Route 2
Reactant of Route 2
Spirendolol
Reactant of Route 3
Reactant of Route 3
Spirendolol
Reactant of Route 4
Reactant of Route 4
Spirendolol
Reactant of Route 5
Reactant of Route 5
Spirendolol
Reactant of Route 6
Spirendolol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.